3-(1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
3-(1,2,4-Oxadiazol-5-yl)aniline is a compound that features a five-membered heterocyclic ring containing one oxygen and two nitrogen atomsThe 1,2,4-oxadiazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-oxadiazol-5-yl)aniline can be achieved through various methods. One efficient approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Another method involves the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole with sodium dichloroisocyanurate, followed by cation metathesis to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The one-pot synthesis method using amidoximes and isatoic anhydrides is particularly suitable for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Oxadiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as energetic ionic salts.
Reduction: Reduction reactions can convert nitro groups to amino groups, facilitating further functionalization.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate is commonly used as an oxidizing agent.
Reduction: Ammonium chloride and zinc powder are typical reducing agents.
Substitution: Various catalysts, such as p-toluenesulfonic acid and zinc chloride, are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines and oxadiazole derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
3-(1,2,4-Oxadiazol-5-yl)aniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as thymidylate synthase and histone deacetylase, which are involved in cancer cell proliferation . Additionally, it may interact with receptors and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
Compared to other oxadiazole isomers, 3-(1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern and the resulting bioisosteric properties. This uniqueness makes it particularly valuable in drug design, where it can serve as a stable and versatile scaffold .
Properties
CAS No. |
158944-57-1 |
---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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